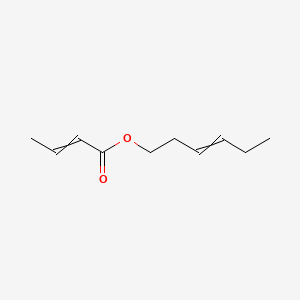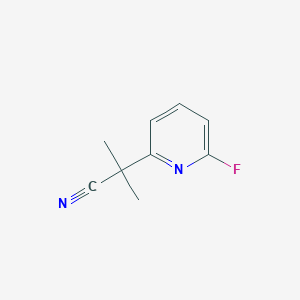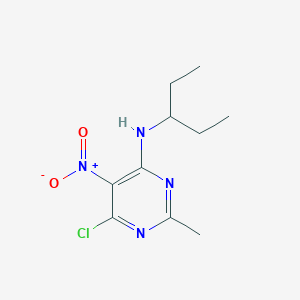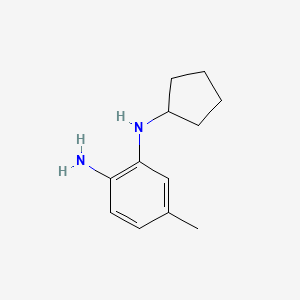
Hex-3-en-1-yl but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hex-3-en-1-yl but-2-enoate: is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.2328 g/mol . This compound is also known by other names such as (3Z)-3-Hexenyl (2E)-2-butenoate and (Z)-3-Hexenyl (E)-2-butenoate . It is a useful research compound and is typically used in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of Hex-3-en-1-yl but-2-enoate involves the esterification of hex-3-en-1-ol with crotonic acid in the presence of p-toluenesulfonic acid (PTSA) as a catalyst and toluene as a solvent. The reaction mixture is heated to reflux at about 120-130°C, and water is removed azeotropically. The reaction is aged at reflux for about 4-5 hours until no more water evolves. The reaction mixture is then cooled to room temperature and quenched with water. The organic layer is separated and subsequently washed with sodium carbonate solution and further distilled to provide the ester.
Industrial Production Methods:
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous distillation units to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Hex-3-en-1-yl but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Hex-3-en-1-yl but-2-enoate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies related to plant biology and pheromone research.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The ester is used in the flavor and fragrance industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of Hex-3-en-1-yl but-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways .
Vergleich Mit ähnlichen Verbindungen
- Crotonic acid (trans-2-butenoic acid)
- Isocrotonic acid (cis-2-butenoic acid)
- Hex-3-en-1-ol
Comparison:
Hex-3-en-1-yl but-2-enoate is unique due to its specific ester linkage and the presence of both (E) and (Z) isomers. This gives it distinct chemical and physical properties compared to similar compounds. For example, crotonic acid and isocrotonic acid are simple carboxylic acids without the ester linkage, while hex-3-en-1-ol is an alcohol without the ester functionality .
Eigenschaften
Molekularformel |
C10H16O2 |
|---|---|
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
hex-3-enyl but-2-enoate |
InChI |
InChI=1S/C10H16O2/c1-3-5-6-7-9-12-10(11)8-4-2/h4-6,8H,3,7,9H2,1-2H3 |
InChI-Schlüssel |
KITGYVIOYOCIIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCCOC(=O)C=CC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B8698767.png)
![6-Bromo-7-methyl-1,2,3,4-tetrahydro-[1,8]naphthyridine](/img/structure/B8698772.png)






![3-Methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]imidazolidine-2,4-dione](/img/structure/B8698830.png)



